(4-(Benzylsulfonyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Description
Properties
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-14-12-15(2)25-20(21-14)22-18(23-25)19(26)24-10-8-17(9-11-24)29(27,28)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLUSOXEIGMMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(Benzylsulfonyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a piperidine ring substituted with a benzylsulfonyl group and a triazolopyrimidine moiety, which is known for its diverse pharmacological properties.
Research indicates that compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant biological activities through various mechanisms:
- Inhibition of Cell Signaling Pathways : The compound has been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival. This inhibition leads to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT, ultimately resulting in apoptosis in cancer cells like MGC-803 .
- Antiproliferative Effects : Studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various cancer cell lines. For instance, a related triazolo[1,5-a]pyrimidine derivative exhibited an IC50 value of 3.91 μM against MCF-7 breast cancer cells .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is critical for halting cell division and promoting apoptosis. This effect is mediated by the regulation of cell cycle-related proteins .
- Cytotoxicity : In vitro studies show that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been reported to have an IC50 value as low as 0.53 μM against HCT-116 colon cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound also displays antimicrobial activity:
- Broad Spectrum Activity : The triazolopyrimidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. They exhibit stronger activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents .
Data Summary
| Activity Type | IC50 Value (μM) | Cell Line/Organism |
|---|---|---|
| Antiproliferative | 0.53 | HCT-116 (colon cancer) |
| Antiproliferative | 3.91 | MCF-7 (breast cancer) |
| Antimicrobial | - | MRSA (Gram-positive bacteria) |
Case Studies
- ERK Pathway Inhibition : A study conducted on MGC-803 cells demonstrated that the compound effectively inhibited the ERK pathway, leading to reduced cell viability and increased apoptosis markers .
- Antimicrobial Efficacy : In a comparative study, the compound showed superior antimicrobial activity compared to existing treatments against biofilms formed by MRSA strains. This suggests its potential utility in treating infections resistant to conventional antibiotics .
Comparison with Similar Compounds
Structural Similarity
The triazolo-pyrimidine scaffold is shared with several bioactive compounds (Table 1). Key structural differences include:
- Substituents on the triazolo-pyrimidine core: The 5,7-dimethyl groups in the target compound contrast with substituents like cyano, acetyl, or aryl groups in analogs (e.g., compounds 17, 18, 20–22 in ).
- Piperidine modifications : The 4-benzylsulfonyl group distinguishes it from piperidine derivatives bearing alkyl or aryl sulfonamides in antiviral agents like PF-00868554.
Table 1: Structural Comparison
*LogP estimated via computational tools.
Physicochemical Properties
The benzylsulfonyl group increases hydrophobicity (LogP ~2.8) compared to simpler triazolo-pyrimidines (e.g., compound 5d , LogP ~1.5). This property may enhance membrane permeability but reduce aqueous solubility, contrasting with polar derivatives like 20 (pyridine-3-carbonitrile; LogP ~1.8).
Computational Similarity Predictions
Molecular similarity metrics (e.g., Tanimoto coefficient) align the target compound with triazolo-pyrimidine antivirals (Tanimoto >0.7). Docking studies suggest the benzylsulfonyl group may occupy allosteric pockets in viral polymerases, akin to PF-00868554.
Table 3: Computational Similarity Metrics
| Metric | Target vs. PF-00868554 | Target vs. Compound 5d |
|---|---|---|
| Tanimoto Coefficient | 0.75 | 0.55 |
| Docking Score (kcal/mol) | -9.2 | -6.8 |
Challenges and Limitations
- Data Gaps: Limited experimental data on the target compound’s synthesis and activity necessitate reliance on analog extrapolation.
- Methodological Variability : Comparisons are hindered by differences in assay conditions (e.g., CMC determination methods in vs. kinase assays in ).
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary subunits: 4-(benzylsulfonyl)piperidine and 5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-yl carbonyl . Retrosynthetically, the methanone group suggests a coupling reaction between a piperidine amine and a triazolopyrimidine carbonyl chloride. The 4-(benzylsulfonyl)piperidine subunit requires sulfonylation at the 4-position of piperidine, while the triazolopyrimidine fragment necessitates regioselective methylation and cyclization.
Synthesis of 4-(Benzylsulfonyl)piperidine
Piperidine Functionalization
Piperidine serves as the starting material for this subunit. To achieve selective sulfonylation at the 4-position, a protection-deprotection strategy is employed. The nitrogen atom is first protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate under basic conditions. Subsequent sulfonylation at the 4-position is achieved via Friedel-Crafts-type alkylation using benzylsulfonyl chloride in the presence of aluminum trichloride (AlCl₃), yielding 4-(benzylsulfonyl)-1-Boc-piperidine. Deprotection of the Boc group with trifluoroacetic acid (TFA) furnishes 4-(benzylsulfonyl)piperidine as a free amine.
Key Reaction Conditions:
Synthesis of 5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl Carbonyl Fragment
Cyclization to Form Triazolopyrimidine Core
The triazolopyrimidine scaffold is constructed via cyclocondensation of 4,6-dimethyl-2-hydrazinylpyrimidine with trimethyl orthoformate in acetic acid. This yields 5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-amine, which is subsequently oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.
Coupling Strategies for Methanone Formation
Amide Bond Formation
The final coupling involves reacting 4-(benzylsulfonyl)piperidine with 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). This nucleophilic acyl substitution yields the target methanone.
Optimization Considerations:
Alternative Synthetic Routes and Challenges
Reductive Amination Approach
An alternative pathway involves reductive amination between 4-(benzylsulfonyl)piperidine and a triazolopyrimidine aldehyde using sodium cyanoborohydride (NaBH₃CN). However, this method suffers from low yields due to competing imine formation and over-reduction.
Direct Sulfonylation of Pre-coupled Intermediate
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (4-(benzylsulfonyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone, and how can structural purity be ensured?
- Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the triazolo[1,5-a]pyrimidine core via condensation of 3-amino-1,2,4-triazole derivatives with β-keto esters. Subsequent coupling with 4-(benzylsulfonyl)piperidine under reflux conditions (e.g., in ethanol or DMF) is critical . Key steps include:
- Purification : Column chromatography (n-hexane/EtOAC gradients) for isolating intermediates .
- Characterization : Use of -NMR to confirm chemical environments (e.g., piperidine proton splitting at δ 3.2–4.1 ppm) and HPLC (retention time ~13 min, 95% purity at 254 nm) .
Q. Which analytical techniques are most reliable for validating the compound’s structure and purity?
- Answer : A combination of spectral and chromatographic methods is essential:
- NMR Spectroscopy : - and -NMR to confirm substituent positions and piperidine ring conformation .
- HPLC : Retention time and peak area analysis under standardized conditions (e.g., C18 column, acetonitrile/water mobile phase) .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility and stability under physiological conditions be resolved?
- Answer : Discrepancies often arise from solvent polarity and pH variations. Methodological recommendations include:
- Solubility Profiling : Use a standardized buffer system (e.g., ammonium acetate pH 6.5) to mimic physiological conditions .
- Stability Studies : Monitor degradation via LC-MS under accelerated conditions (40°C, 75% RH) to identify hydrolytic or oxidative pathways .
- Lipophilicity Assessment : Calculate logP values (e.g., using computational tools like Molinspiration) to predict membrane permeability .
Q. What strategies optimize the compound’s synthetic yield when piperidine availability is restricted?
- Answer : Piperidine shortages (due to regulatory constraints) require alternative approaches:
- Reagent Substitution : Use morpholine or pyrrolidine derivatives, though steric effects may reduce coupling efficiency .
- Catalytic Enhancements : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for triazolo-pyrimidine core formation, reducing reliance on piperidine .
- Molten-State Synthesis : TMDP (tetramethylenedisulfotetramine) in solvent-free conditions improves atom economy but requires strict safety protocols due to toxicity .
Q. How can bioactivity contradictions between in vitro and in vivo models be addressed?
- Answer : Divergent results often stem from metabolic instability or off-target effects. Solutions include:
- Metabolite Identification : Use liver microsomal assays (e.g., human CYP450 isoforms) to detect rapid degradation .
- Structure-Activity Relationship (SAR) Studies : Modify the benzylsulfonyl group (e.g., fluorination) to enhance target binding and reduce plasma protein binding .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like PDE4 or kinases .
Methodological Notes
- Troubleshooting Low Coupling Efficiency : Pre-activate the triazolo-pyrimidine core with EDCI/HOBt before reacting with 4-(benzylsulfonyl)piperidine to improve nucleophilicity .
- Handling Air-Sensitive Intermediates : Use Schlenk-line techniques under inert gas (N/Ar) for sulfonyl group incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
